![molecular formula C10H17BrO2 B2674645 3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane CAS No. 2092356-64-2](/img/structure/B2674645.png)

3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

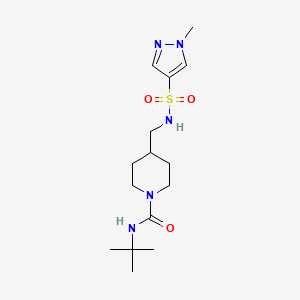

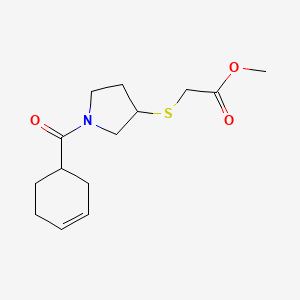

“3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane” is a complex organic compound. It belongs to the class of compounds known as cycloalkanes . Cycloalkanes are organic compounds that contain a ring of carbon atoms . The “spiro” in the name indicates that this compound contains a spirocyclic structure, which is a type of cyclic compound where two rings share only one atom .

Molecular Structure Analysis

The molecular structure of “this compound” is quite complex due to the presence of the spirocyclic structure and the bromomethyl group . The spirocyclic structure involves two rings of carbon atoms sharing a single atom . The bromomethyl group (-CH2Br) is a functional group consisting of a carbon atom bonded to a hydrogen and a bromine atom .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. The bromomethyl group could potentially undergo various types of reactions, such as substitution or elimination reactions .Wissenschaftliche Forschungsanwendungen

Polymer Stabilization

3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane and its derivatives exhibit significant potential in the field of polymer stabilization. For instance, a study by Yachigo et al. (1992) discusses a new antioxidant, Sumilizer GA-80, which shows a very effective synergistic stabilizing effect in combination with thiopropionate type antioxidants for polymers. This synergism is attributed to the association of phenolic antioxidants with thiopropionate type antioxidants through hydrogen bonding, indicating the compound's utility in enhancing the durability of polymeric materials (Shin-ichi Yachigo, M. Sasaki, & F. Kojima, 1992).

Chemosensors Development

The compound and its structural variants have been explored for developing chemosensors. Nishiyabu et al. (2013) synthesized white-light emitting boronate microparticles, incorporating polymeric 2,4,8,10-tetraoxa-3,9-diboraspiro[5.5]undecane, for the real-time visual detection of Cu(2+) in water. This approach demonstrated not only a significant sensitivity to copper ions but also excellent recyclability, showcasing its potential for environmental monitoring applications (Ryuhei Nishiyabu, Yasuyuki Sugino, & Y. Kubo, 2013).

Synthesis of Spiro Heterocycles

In the realm of organic synthesis, this compound serves as a precursor for constructing spiro heterocycles, which are valuable in medicinal chemistry. Aggarwal et al. (2014) presented a catalyst-free synthesis method for nitrogen-containing spiro heterocycles via double Michael addition, demonstrating the compound's versatility in synthesizing complex molecular architectures. This methodology could be instrumental in the synthesis of bioactive molecules (K. Aggarwal, Kanika Vij, & J. Khurana, 2014).

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2,9-dioxaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUBERSNDRWIER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCOCC2)COC1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[3-(Trifluoromethyl)phenyl]cyclopropyl}methylamine](/img/structure/B2674562.png)

![3-(4-ethylphenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2674565.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2674567.png)

![N-(1-cyanocyclohexyl)-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2674570.png)

![(Z)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2674581.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)